molecular formula C19H17FN6O B2892683 3-(3-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,2,3-TRIAZOL-4-YL}-1,2,4-OXADIAZOL-5-YL)-N,N-DIMETHYLANILINE CAS No. 1251607-77-8

3-(3-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,2,3-TRIAZOL-4-YL}-1,2,4-OXADIAZOL-5-YL)-N,N-DIMETHYLANILINE

Cat. No.: B2892683
CAS No.: 1251607-77-8
M. Wt: 364.384
InChI Key: WTERSKDOZQFPHQ-UHFFFAOYSA-N
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Description

3-(3-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,2,3-TRIAZOL-4-YL}-1,2,4-OXADIAZOL-5-YL)-N,N-DIMETHYLANILINE is a complex organic compound that features a combination of fluorophenyl, triazole, and oxadiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,2,3-TRIAZOL-4-YL}-1,2,4-OXADIAZOL-5-YL)-N,N-DIMETHYLANILINE typically involves multiple steps, starting with the preparation of the triazole and oxadiazole intermediates. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,2,3-TRIAZOL-4-YL}-1,2,4-OXADIAZOL-5-YL)-N,N-DIMETHYLANILINE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

3-(3-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,2,3-TRIAZOL-4-YL}-1,2,4-OXADIAZOL-5-YL)-N,N-DIMETHYLANILINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,2,3-TRIAZOL-4-YL}-1,2,4-OXADIAZOL-5-YL)-N,N-DIMETHYLANILINE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its binding affinity and structural conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,2,3-TRIAZOL-4-YL}-1,2,4-OXADIAZOL-5-YL)-N,N-DIMETHYLANILINE is unique due to its combination of fluorophenyl, triazole, and oxadiazole groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[3-[1-[(4-fluorophenyl)methyl]triazol-4-yl]-1,2,4-oxadiazol-5-yl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN6O/c1-25(2)16-5-3-4-14(10-16)19-21-18(23-27-19)17-12-26(24-22-17)11-13-6-8-15(20)9-7-13/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTERSKDOZQFPHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C2=NC(=NO2)C3=CN(N=N3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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